molecular formula C18H25N3O2 B5181100 N'-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide

N'-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide

Cat. No.: B5181100
M. Wt: 315.4 g/mol
InChI Key: NCWHVXPNFCWINI-UHFFFAOYSA-N
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Description

N’-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a cyclooctylideneamino group and a 2,5-dimethylphenyl group attached to an oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide typically involves the reaction of cyclooctylideneamine with 2,5-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxamides with higher oxidation states, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(cyclohexylideneamino)-N-(2,5-dimethylphenyl)oxamide
  • N’-(cyclopentylideneamino)-N-(2,5-dimethylphenyl)oxamide
  • N’-(cyclooctylideneamino)-N-(3,4-dimethylphenyl)oxamide

Uniqueness

N’-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide is unique due to its specific structural features, such as the cyclooctylideneamino group and the 2,5-dimethylphenyl group. These structural elements may confer distinct chemical reactivity, physical properties, and biological activities compared to similar compounds.

Properties

IUPAC Name

N'-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-10-11-14(2)16(12-13)19-17(22)18(23)21-20-15-8-6-4-3-5-7-9-15/h10-12H,3-9H2,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWHVXPNFCWINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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